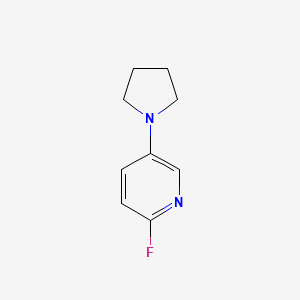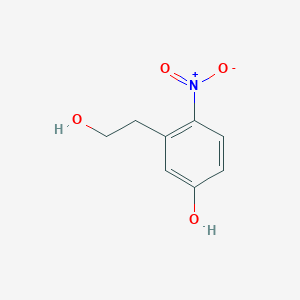
3-(2-Hydroxyethyl)-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyl)-4-nitrophenol is an organic compound characterized by the presence of a hydroxyethyl group and a nitro group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyethyl group. One common method is the nitration of phenol using nitric acid to produce 4-nitrophenol, which is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
3-(2-Hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4-nitrophenol or 3-(2-carboxyethyl)-4-nitrophenol.
Reduction: Formation of 3-(2-hydroxyethyl)-4-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
3-(2-Hydroxyethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Hydroxyethyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
相似化合物的比较
Similar Compounds
- 2-Hydroxyethyl-4-nitrophenol
- 3-Hydroxypropyl-4-nitrophenol
- 2-Hydroxyisobutyl-4-nitrophenol
Comparison
3-(2-Hydroxyethyl)-4-nitrophenol is unique due to the specific positioning of the hydroxyethyl and nitro groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.
属性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c10-4-3-6-5-7(11)1-2-8(6)9(12)13/h1-2,5,10-11H,3-4H2 |
InChI 键 |
FOVSSCXIQDGJSB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)CCO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





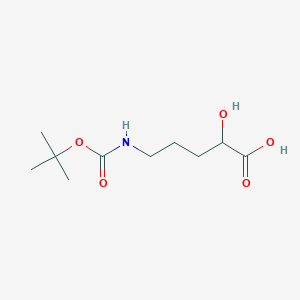
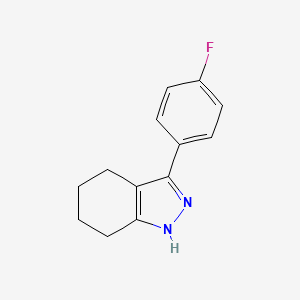
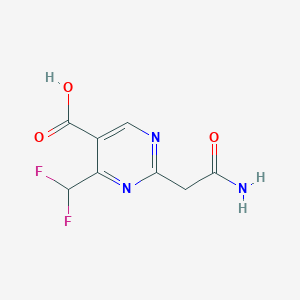
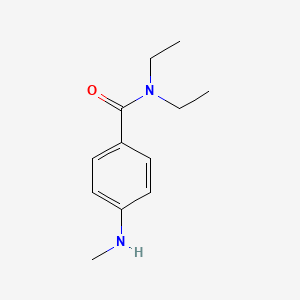

![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)
![rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B15301194.png)
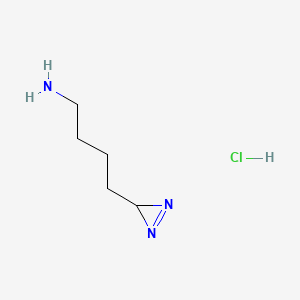

![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
